molecular formula C20H32N4O5S B2522330 2-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate CAS No. 1351633-23-2

2-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate

Cat. No.: B2522330
CAS No.: 1351633-23-2
M. Wt: 440.56
InChI Key: QHRQKJISERFSLP-UHFFFAOYSA-N
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Description

2-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate is a sophisticated chemical scaffold offered for early-stage discovery research and investigative chemistry. This compound integrates several privileged structural motifs commonly encountered in modern medicinal chemistry, including a thiazole ring, a piperazine linker, and a pyrrolidin-1-yl-ethanone terminus. Such molecular architectures are frequently investigated for their potential to interact with a range of biological targets, particularly in the development of ligands for protein kinases and G-protein-coupled receptors (GPCRs) . The incorporation of a piperazine nucleus is a widely utilized strategy in drug discovery to fine-tune properties like solubility and bioavailability, while also serving as a key linker to project pharmacophoric elements in three-dimensional space . The tert-butyl-thiazole component is a distinct structural feature that may contribute to target binding affinity and selectivity, as similar fluorine-substituted and aromatic fragments are known to profoundly influence a molecule's conformation, potency, and pharmacokinetic profile . Researchers value this compound as a versatile intermediate for constructing more complex molecules or as a core template for probing structure-activity relationships (SAR) in novel therapeutic programs. It is distributed as part of a collection of rare and unique chemicals for research applications and is provided For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4OS.C2H2O4/c1-18(2,3)15-14-24-16(19-15)12-20-8-10-21(11-9-20)13-17(23)22-6-4-5-7-22;3-1(4)2(5)6/h14H,4-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRQKJISERFSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)N3CCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate is a complex organic molecule that incorporates a thiazole ring, piperazine, and pyrrolidine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H25N3O3SC_{16}H_{25}N_{3}O_{3}S with a molecular weight of approximately 307.5 g/mol. The structural features contribute to its biological activity by facilitating interactions with various biological targets.

Property Value
Molecular FormulaC16H25N3O3SC_{16}H_{25}N_{3}O_{3}S
Molecular Weight307.5 g/mol
CAS Number1105232-49-2

Antimicrobial Activity

Research indicates that compounds with thiazole and piperazine structures exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the piperazine moiety enhances the lipophilicity of the compound, potentially increasing its membrane permeability and antimicrobial efficacy.

Anticancer Properties

Studies have suggested that similar thiazole-containing compounds exhibit cytotoxic effects against cancer cell lines. For example, compounds incorporating thiazole rings have been reported to inhibit cell proliferation in pancreatic cancer cell lines . The mechanism often involves the induction of apoptosis through mitochondrial pathways, although specific studies on this compound are still limited.

Interaction with Biological Targets

The compound is hypothesized to interact with G protein-coupled receptors (GPCRs), which play a crucial role in various signaling pathways related to cellular responses. The activation of these receptors can lead to downstream effects that may influence cell growth and differentiation .

Case Studies and Research Findings

  • Antimicrobial Screening :
    • A study evaluated several thiazole derivatives for their antimicrobial properties. The results indicated that modifications to the thiazole ring significantly impacted activity levels against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that thiazole-based compounds could inhibit the growth of various cancer cell lines, suggesting potential as anticancer agents. Specific IC50 values were recorded, indicating concentration-dependent effects on cell viability .
  • Mechanistic Studies :
    • Mechanistic investigations into thiazole derivatives have revealed their ability to induce oxidative stress in cancer cells, leading to apoptosis. This pathway is critical for developing new therapeutic strategies targeting resistant cancer types.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of compounds containing thiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, similar compounds have shown promising antibacterial and antifungal activities in various studies, suggesting that 2-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate may also possess such properties .

Anticancer Potential

The compound's structural features position it as a candidate for anticancer drug development. Studies on related piperazine derivatives have demonstrated their ability to induce apoptosis in cancer cell lines and inhibit tubulin polymerization, which is crucial for cancer cell division . The potential for this compound to exhibit similar effects warrants further investigation.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound with various biological targets. These studies can provide insights into how the compound interacts at the molecular level, potentially revealing mechanisms of action relevant to its pharmacological effects .

Case Study 1: Antimicrobial Evaluation

A study involving the synthesis of thiazole-piperazine derivatives demonstrated that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The evaluation was performed using serial dilution methods to determine Minimum Inhibitory Concentrations (MICs), with results indicating that these compounds could serve as lead molecules for antibiotic development .

Case Study 2: Cytotoxicity Assessment

In another investigation, a library of piperazine-based compounds was screened against various cancer cell lines, including HeLa and MCF-7. The results showed that specific derivatives had IC50 values in the low micromolar range, indicating strong cytotoxic effects. This suggests that this compound could be evaluated similarly for its anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with structurally analogous piperazine derivatives:

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Piperazine-ethanone 4-(tert-butyl)thiazole, pyrrolidine, oxalate Not provided High lipophilicity (tert-butyl), oxalate salt for solubility
1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone Piperazine-ethanone Imidazothiazole, fluorophenyl 386.4 Fluorine enhances target binding; imidazothiazole improves metabolic stability
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone Piperidine-ethanone Benzooxazole, pyrrolyl thiazole 392.5 Bulky benzooxazole may reduce BBB penetration
4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK41) Piperazine-butanone Thiophene, trifluoromethylphenyl Not provided CF3 group increases electronegativity; thiophene enhances π interactions
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate Piperazine-ethanone Benzimidazole, benzothiazole, oxalate Not provided Dual heterocycles may improve target affinity; oxalate salt for solubility

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The tert-butyl group in the target compound likely increases logP compared to methyl or acetyl substituents (e.g., ’s 1-acetylpiperidine-4-carbonitrile). However, the oxalate salt mitigates this by improving solubility .
  • Metabolic Stability : Thiazole rings (as in the target and ’s compound) are more resistant to oxidative metabolism than thiophene (e.g., MK41) .
  • Solubility : Oxalate salts (target and ) typically exhibit higher aqueous solubility than free bases or neutral analogs (e.g., ’s compound lacks salt forms) .

NMR and Spectroscopic Comparisons

  • NMR Shifts : highlights that substituents in regions analogous to the target’s tert-butyl thiazole (e.g., positions 29–36 in Figure 6) cause distinct chemical shift changes, enabling differentiation from compounds like MK41 (CF3-phenyl) or benzimidazole derivatives .
  • Steric Effects : The tert-butyl group in the target compound may induce upfield shifts in nearby protons due to steric shielding, unlike smaller substituents (e.g., methyl in ) .

Research Implications

Further studies should prioritize:

In vitro BBB permeability assays comparing it to MK41 and ’s compound.

Docking studies to evaluate interactions with CNS targets (e.g., 5-HT receptors).

Metabolic profiling to assess thiazole stability versus thiophene or imidazole analogs.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodology:

  • Stepwise Optimization: Adjust reaction parameters such as solvent polarity (e.g., dichloromethane for nucleophilic substitutions), temperature (e.g., reflux conditions for amidation), and catalyst selection (e.g., palladium for cross-coupling) .
  • Purification: Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) for intermediates, followed by recrystallization in ethanol or methanol for final product isolation .
  • Monitoring: Employ thin-layer chromatography (TLC) for real-time reaction tracking and HPLC for purity assessment (>95%) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Key Techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl at δ 1.3 ppm, pyrrolidine protons at δ 3.2–3.5 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated vs. observed m/z within ±2 ppm error) .
  • IR Spectroscopy: Confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ethanone moiety) .

Q. How should researchers design assays to evaluate its biological activity in vitro?

  • Experimental Design:

  • Target Selection: Prioritize enzyme inhibition assays (e.g., kinases or cyclooxygenases) based on structural analogs’ activity .
  • Dose-Response Curves: Use 10–100 µM concentration ranges and measure IC₅₀ values with controls (e.g., DMSO vehicle) .
  • Cell Viability: Pair with MTT assays to rule out cytotoxicity in relevant cell lines (e.g., HEK-293 or HeLa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Strategies:

  • Isotopic Labeling: Synthesize deuterated analogs to clarify ambiguous NMR signals (e.g., exchangeable protons in piperazine) .
  • X-ray Crystallography: Resolve stereochemical ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/water) .
  • Comparative Analysis: Cross-reference data with structurally similar compounds (e.g., piperazine-thiazole derivatives) .

Q. What experimental approaches are recommended to study the compound’s stability under physiological conditions?

  • Methodology:

  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC quantification of degradation products .
  • Light/Thermal Stability: Expose to UV light (254 nm) or elevated temperatures (40–60°C) and monitor via TLC .
  • Metabolic Stability: Use liver microsomes (human or rodent) to assess cytochrome P450-mediated degradation .

Q. How can enantiomeric purity be ensured given the compound’s chiral centers?

  • Advanced Techniques:

  • Chiral HPLC: Utilize columns like Chiralpak IA-3 with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computational models .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Scale-Up Considerations:

  • Solvent Selection: Replace low-boiling solvents (e.g., diethyl ether) with safer alternatives (e.g., ethyl acetate) for large batches .
  • Catalyst Recycling: Optimize palladium or nickel catalyst recovery using filtration or centrifugation .
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Q. How can the compound’s mechanism of action be validated in complex biological systems?

  • Advanced Models:

  • CRISPR Knockouts: Generate gene-edited cell lines lacking putative targets (e.g., COX-2 or PI3K) to confirm pathway specificity .
  • In Vivo Studies: Use rodent models (e.g., carrageenan-induced inflammation) with pharmacokinetic profiling (plasma half-life, bioavailability) .
  • Proteomics: Perform SILAC-based mass spectrometry to identify binding partners in target tissues .

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